3-fluoro-N-methoxy-5-methylbenzamide
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Overview
Description
3-fluoro-N-methoxy-5-methylbenzamide is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol It is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzamide core
Preparation Methods
The synthesis of 3-fluoro-N-methoxy-5-methylbenzamide typically involves the reaction of 3-fluoro-5-methoxybenzoic acid with appropriate reagents to form the desired benzamide. One common method involves the use of thionyl chloride to convert the carboxylic acid to an acid chloride, followed by reaction with N-methylamine to yield the benzamide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
3-fluoro-N-methoxy-5-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the benzamide to its corresponding amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-fluoro-N-methoxy-5-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-N-methoxy-5-methylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
3-fluoro-N-methoxy-5-methylbenzamide can be compared with other similar compounds, such as:
3-fluoro-5-methoxy-N-methylbenzamide: Similar in structure but with different substituents.
N-methoxy-N-methylbenzamide: Lacks the fluorine atom, resulting in different chemical properties.
3-fluoro-N-methylbenzamide: Lacks the methoxy group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
3-fluoro-N-methoxy-5-methylbenzamide |
InChI |
InChI=1S/C9H10FNO2/c1-6-3-7(5-8(10)4-6)9(12)11-13-2/h3-5H,1-2H3,(H,11,12) |
InChI Key |
IGNIWYAETGYKSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)NOC |
Origin of Product |
United States |
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